molecular formula C12H8N2OS B1315003 2-Phenylthieno[2,3-d]pyrimidin-4-ol CAS No. 56843-76-6

2-Phenylthieno[2,3-d]pyrimidin-4-ol

Cat. No.: B1315003
CAS No.: 56843-76-6
M. Wt: 228.27 g/mol
InChI Key: KUUDXSBOSKAIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

2-Phenylthieno[2,3-d]pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety data sheet for 2-Phenylthieno[2,3-d]pyrimidin-4-ol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

2-Phenylthieno[2,3-d]pyrimidin-4-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and methylation reactions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For example, it can inhibit the activity of dihydrofolate reductase by binding to its active site . This inhibition leads to a decrease in the production of tetrahydrofolate, which is crucial for DNA synthesis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may affect cellular function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . For example, its interaction with dihydrofolate reductase affects the folate metabolism pathway, which is crucial for DNA synthesis and repair.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain tissues due to its binding affinity for specific proteins . The distribution of this compound within the body can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to affect energy production and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often include heating the reactants in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Phenylthieno[2,3-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted thieno[2,3-d]pyrimidin-4-ol derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-ol: A closely related compound with similar structural features.

    Thieno[3,4-b]pyridine derivatives: Compounds with a similar heterocyclic framework but different substitution patterns.

Uniqueness

2-Phenylthieno[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential therapeutic applications and diverse biological activities make it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-11-9-6-7-16-12(9)14-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUDXSBOSKAIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CS3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480834
Record name 2-phenylthieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56843-76-6
Record name 2-phenylthieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylthieno[2,3-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Phenylthieno[2,3-d]pyrimidin-4-ol
Reactant of Route 3
2-Phenylthieno[2,3-d]pyrimidin-4-ol
Reactant of Route 4
2-Phenylthieno[2,3-d]pyrimidin-4-ol
Reactant of Route 5
2-Phenylthieno[2,3-d]pyrimidin-4-ol
Reactant of Route 6
2-Phenylthieno[2,3-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.